

Technical Support Center: Best Practices for Tank-Mixing Flumioxazin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flumioxazin**

Cat. No.: **B1672886**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for tank-mixing **Flumioxazin** with other herbicides. Adherence to these guidelines is crucial for ensuring experimental accuracy, maximizing efficacy, and preventing potential issues such as tank-mix incompatibility and crop injury.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the tank-mixing and application of **Flumioxazin**.

Q1: My tank-mix solution is forming clumps, gels, or separating into layers. What is causing this and how can I fix it?

A: This phenomenon is known as physical incompatibility.^{[1][2]} It can be caused by several factors, including improper mixing order, inadequate agitation, poor water quality (e.g., "hard" water), or the chemical properties of the tank-mix partners.^{[1][3][4]}

Troubleshooting Steps:

- Review Mixing Order: Ensure you are following the correct mixing order. A general best practice is the WAMLEGS or a similar method (Wettable powders, Agitate, Microcapsule suspensions, Liquids, Emulsifiable concentrates, high-load Glyphosates, Surfactants). For **Flumioxazin**, which is often a water-dispersible granule (WDG) or dry flowable (DF), it

should be added to the tank after any water-soluble bags but before flowables and emulsifiable concentrates.

- **Check Agitation:** Ensure continuous and adequate agitation throughout the mixing process and during application. The agitation should create a rolling or rippling action on the water surface.
- **Water Quality:** Test your water source for hardness (high levels of cations like calcium and magnesium) and pH. Hard water can negatively interact with some herbicide formulations. The use of a water conditioner, such as ammonium sulfate (AMS), may be necessary.
- **Perform a Jar Test:** Before mixing a full batch, always conduct a jar test to check for physical compatibility. This is especially critical when using a new tank-mix combination or a different water source.

Q2: I've followed the correct mixing procedure, but I'm observing reduced weed control compared to when the herbicides are applied separately. What could be the issue?

A: This is likely a case of chemical antagonism, where the biological activity of one or more herbicides in the mix is reduced.

Troubleshooting Steps:

- **Consult Herbicide Labels:** Carefully review the labels of all tank-mix partners for any statements regarding known antagonisms.
- **Review Scientific Literature:** Research published studies on the interaction between **Flumioxazin** and the specific tank-mix partner you are using. Some studies have shown that tank-mixing certain herbicides can lead to antagonistic effects on the control of specific weed species.
- **Adjust Application Timing or Method:** If antagonism is known to occur, consider sequential applications rather than a tank-mix.
- **Consider Adjuvants:** The addition of specific adjuvants can sometimes help overcome antagonistic effects, but this needs to be carefully evaluated.

Q3: After spraying a **Flumioxazin** tank-mix, I'm noticing injury to the subsequently treated crop. What went wrong?

A: This is likely due to sprayer contamination from residual **Flumioxazin**, which is active at very low concentrations. **Flumioxazin** has low water solubility, which can make it difficult to clean from spray equipment.

Troubleshooting Steps:

- Implement a Thorough Cleaning Protocol: A simple water rinse is often insufficient. A multi-step cleaning process using a recommended tank cleaner is necessary.
- Use Ammonia or a Commercial Tank Cleaner: Use a solution of household ammonia (e.g., 1 gallon of 3% ammonia per 100 gallons of water) or a commercially available tank cleaner specifically designed to remove herbicide residues.
- Clean All Sprayer Components: Ensure you clean the tank, hoses, booms, screens, nozzles, and diaphragms, as residues can become trapped in these areas.
- Allow for Sufficient Contact Time: For stubborn residues, allowing the cleaning solution to remain in the pressurized system overnight can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the correct order for mixing **Flumioxazin** with other herbicides?

A: The general principle is to add different formulation types in a specific sequence to ensure they disperse and mix properly. When tank-mixing **Flumioxazin** (often a WDG - Water Dispersible Granule), the recommended order is as follows:

- Fill the spray tank to $\frac{1}{2}$ or $\frac{2}{3}$ full with clean water.
- Start agitation.
- Add any water-soluble bags (WSB) first.
- Add **Flumioxazin** (WDG or other dry formulations). It is often recommended to pre-slurry **Flumioxazin** with water before adding it to the spray tank.

- Add any flowable (F) or suspension concentrate (SC) products.
- Add any emulsifiable concentrate (EC) products.
- Add any solution (S) or soluble liquid (SL) products.
- Add any required adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC).
- Fill the remainder of the tank with water.

Q2: What types of adjuvants are recommended for use with **Flumioxazin** tank-mixes?

A: The choice of adjuvant depends on the specific tank-mix partners and the target weeds. For post-emergence burndown applications, an adjuvant is typically required to improve efficacy. Common recommendations include:

- Crop Oil Concentrate (COC): Often used to enhance the burndown activity of **Flumioxazin** on certain weeds. A COC should typically contain at least 15% emulsifiers and 80% oil.
- Methylated Seed Oil (MSO): Can also increase burndown activity.
- Non-ionic Surfactant (NIS): A NIS with at least 80% active ingredient may be recommended.
- Ammonium Sulfate (AMS): Can be added to the spray mixture to enhance weed control, particularly in hard water conditions.

Always refer to the labels of both **Flumioxazin** and the tank-mix partner for specific adjuvant recommendations. Some tank-mix partners may be formulated with sufficient adjuvants, making the addition of another unnecessary.

Q3: How can I prevent herbicide resistance when using **Flumioxazin** tank-mixes?

A: To delay the development of herbicide resistance, it is crucial to implement a comprehensive Integrated Pest Management (IPM) program. Key strategies include:

- Rotate Herbicide Modes of Action: Avoid repeated applications of **Flumioxazin** (a Group 14 herbicide) or other herbicides with the same mode of action on the same weed population.

- Use Tank-Mixes with Different Modes of Action: Tank-mixing **Flumioxazin** with herbicides from different mode of action groups can help control a broader spectrum of weeds and reduce the selection pressure for resistance.
- Monitor Weed Populations: Regularly scout fields for any loss of efficacy on target weeds and investigate the cause.

Data Presentation

Table 1: General Herbicide Formulation Mixing Order

Order	Formulation Type	Abbreviation
1	Water-Soluble Bags	WSB
2	Water-Dispersible Granules / Dry Flowables	WDG / DF
3	Wettable Powders	WP
4	Flowables / Suspension Concentrates	F / SC
5	Emulsifiable Concentrates	EC
6	Solutions / Soluble Liquids	S / SL
7	Adjuvants	---

Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

This protocol is designed to determine the physical compatibility of a planned **Flumioxazin** tank-mix before mixing large quantities.

Materials:

- A clean, clear quart-sized glass jar with a lid

- Water from the same source that will be used for the spray solution
- Samples of all herbicides and adjuvants to be tank-mixed
- Pipettes or measuring spoons for accurate measurement

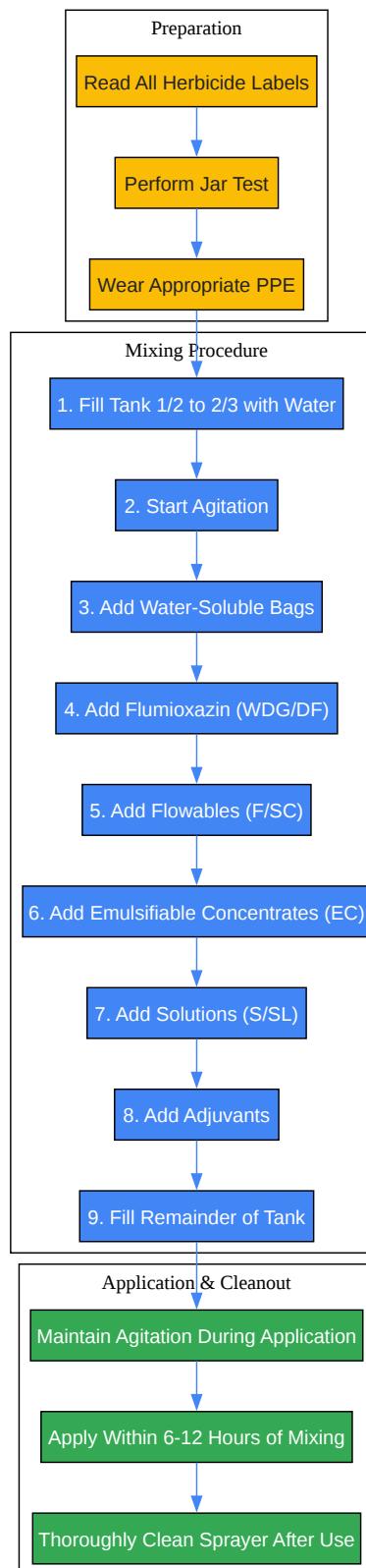
Procedure:

- Add 1 pint of the intended water source to the quart jar.
- In the proper mixing order (see Table 1), add a proportionate amount of each component to the jar. For example, for a spray rate of 3 oz/acre of **Flumioxazin** 51% WDG, add 1 gram to the jar.
- Secure the lid and invert the jar 10-15 times to mix.
- Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
 - Flocculation: Fine particles suspended in the solution.
 - Clabbering: Thickening of the solution into a gelatinous texture.
 - Separation: The mixture separates into distinct layers.
 - Precipitation: Solids settling at the bottom of the jar.
- If any of these signs are present, the tank-mix is likely incompatible. A compatibility agent may be needed, and another jar test should be conducted.

Protocol 2: Sprayer Cleanout Procedure after **Flumioxazin Application**

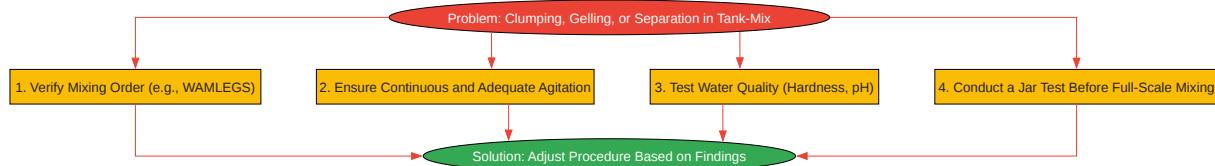
This protocol outlines the steps for thoroughly cleaning spray equipment to prevent cross-contamination.

Materials:


- Clean water source
- Household ammonia (3% solution) or a commercial tank cleaner

- Personal protective equipment (PPE) as required by the herbicide labels

Procedure:


- Immediately after application, drain the spray tank completely.
- Thoroughly rinse the inside of the tank with clean water and flush the hoses, booms, screens, and nozzles.
- Fill the tank with clean water and add 1 gallon of 3% household ammonia for every 100 gallons of water (or the recommended rate of a commercial tank cleaner).
- Circulate the cleaning solution through the entire sprayer system for at least 15 minutes. If possible, let the solution sit in the tank and hoses overnight.
- Flush the cleaning solution through the hoses, booms, and nozzles.
- Remove all nozzles, screens, and strainers and clean them separately in a bucket with the cleaning solution.
- Rinse the entire system again with clean water.

Visualizations

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the best practices for tank-mixing **Flumioxazin**.

[Click to download full resolution via product page](#)

Caption: A troubleshooting guide for physical incompatibility issues in **Flumioxazin** tank-mixes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wellwater.bse.vt.edu [wellwater.bse.vt.edu]
- 2. ag.purdue.edu [ag.purdue.edu]
- 3. agrion.com.au [agrion.com.au]
- 4. Pesticide Tank Mix Incompatibility [exactoinc.com]
- To cite this document: BenchChem. [Technical Support Center: Best Practices for Tank-Mixing Flumioxazin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672886#best-practices-for-tank-mixing-flumioxazin-with-other-herbicides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com